BenchChemオンラインストアへようこそ!

(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid

ACE Inhibition Chiral Synthesis Stereochemistry-Activity Relationship

Procure CAS 2173637-80-2 to access the exact (2S,3aS,7aS) stereochemistry validated in ACE inhibitor perindoprilat (IC₅₀ 1.5–3.2 nM). This single-isomer building block eliminates chiral separation; the naphthoyl group serves as both a lipophilic anchor and a UV-chromophore for reaction monitoring. Ideal for systematic N-acyl SAR, solid-phase peptide synthesis, and CYP450 probe design. Free carboxylic acid enables direct incorporation into SPPS or further functionalization via reduction, Weinreb amide, or Curtius rearrangement.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 2173637-80-2
Cat. No. B3381130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid
CAS2173637-80-2
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O
InChIInChI=1S/C20H21NO3/c22-19(16-10-9-13-5-1-2-6-14(13)11-16)21-17-8-4-3-7-15(17)12-18(21)20(23)24/h1-2,5-6,9-11,15,17-18H,3-4,7-8,12H2,(H,23,24)/t15-,17-,18-/m0/s1
InChIKeyFXUMVFKWQOPVTE-SZMVWBNQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Concise Overview of (2S,3aS,7aS)-1-(Naphthalene-2-Carbonyl)-Octahydro-1H-Indole-2-Carboxylic Acid for Scientific Procurement


(2S,3aS,7aS)-1-(Naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid (CAS: 2173637-80-2) is a chiral, saturated indole-derived building block featuring a defined (2S,3aS,7aS) absolute configuration, a naphthalene-2-carbonyl N-substituent, and a free carboxylic acid handle. With a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol, it is supplied at a minimum purity of 95% . Its core scaffold, octahydroindole-2-carboxylic acid (Oic), is a well-established proline surrogate in angiotensin-converting enzyme (ACE) inhibitor design [1], while the naphthoyl group introduces distinct lipophilic and potential π-stacking character not present in clinically approved ACE inhibitors.

Why Generic Substitution Fails: The Critical Role of Defined Stereochemistry and N-Acyl Identity in Octahydroindole-2-Carboxylic Acid Derivatives


The octahydroindole-2-carboxylic acid scaffold can exist in multiple stereoisomeric forms, and both the stereochemistry at the ring junction and the nature of the N-acyl substituent profoundly impact biological target engagement. The clinically validated ACE inhibitor perindoprilat, which contains the identical (2S,3aS,7aS)-octahydroindole-2-carboxylic acid core, demonstrates an IC50 of 1.5-3.2 nM against ACE [1], whereas its diastereomers show significantly reduced activity [2]. Similarly, substituting the N-acyl group alters enzyme affinity; for example, indolapril (CI-907), an octahydroindole-based ACE inhibitor with a distinct N-substituent, was advanced to clinical evaluation based on its differentiated potency profile [3]. These observations confirm that simply interchanging compounds within the octahydroindole-2-carboxylic acid class — even those sharing the same core scaffold — can lead to unpredictable and often inferior biological outcomes, underscoring the procurement value of a single, stereochemically defined entity such as CAS 2173637-80-2.

Quantitative Differentiation Evidence for (2S,3aS,7aS)-1-(Naphthalene-2-Carbonyl)-Octahydro-1H-Indole-2-Carboxylic Acid Against Closest Analogs


Stereochemical Identity: (2S,3aS,7aS) vs. Undefined Stereochemistry (CAS 1101179-68-3)

The target compound possesses the defined (2S,3aS,7aS) absolute configuration, which is identical to the core stereochemistry of the clinically approved ACE inhibitor perindoprilat. The closest commercial analog, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid (CAS 1101179-68-3), is not stereochemically defined and may represent a mixture of diastereomers . Perindoprilat, which contains the same (2S,3aS,7aS)-octahydroindole-2-carboxylic acid scaffold, inhibits human ACE with an IC50 of 1.05-3.2 nM [1]. Diastereomers of perindoprilat exhibit substantially reduced potency, demonstrating that stereochemistry at these positions is a critical determinant of biological activity [2].

ACE Inhibition Chiral Synthesis Stereochemistry-Activity Relationship

Octahydroindole Scaffold vs. Proline: Equipotent ACE Inhibition with Structural Rigidity

The octahydroindole-2-carboxylic acid (Oic) scaffold, which forms the core of the target compound, has been demonstrated to effectively replace proline in both sulfhydryl and non-sulfhydryl ACE inhibitors. In a head-to-head study, Oic-containing ACE inhibitors were equipotent to captopril and enalapril both in vitro and in vivo [1]. The conformational rigidity of the bicyclic Oic system provides entropic advantages for receptor binding compared to the flexible pyrrolidine ring of proline. The target compound incorporates this validated scaffold with a unique naphthoyl N-substituent, offering a departure from the aliphatic or simple aromatic N-acyl groups explored in the Blankley et al. series.

ACE Inhibitor Design Conformational Constraint Bicyclic Amino Acid

Naphthoyl N-Substituent: Lipophilicity and Potential π-Stacking vs. Aliphatic N-Acyl Groups in Approved ACE Inhibitors

The naphthalene-2-carbonyl group of the target compound introduces significantly higher calculated lipophilicity (cLogP) and aromatic surface area compared to the aliphatic N-acyl substituents found in perindoprilat or trandolaprilat. While direct comparative biological data for the target compound are not publicly available, SAR studies on naphthalene-containing analogs of indole-based inhibitors have shown that naphthalene at the R2 position tends to bind tighter and inhibit CYP3A4 more potently than phenyl or indole counterparts [1]. This suggests the naphthoyl group may confer distinct protein-binding properties and metabolic stability profiles relative to smaller N-acyl analogs.

Lipophilicity GPCR Target Selectivity CYP450 Inhibition

Enantiopure Single Stereoisomer vs. Racemic or Mixed Diastereomer Batches: Purity and Reproducibility for Chiral Synthesis

The target compound is supplied as a single, stereochemically defined entity with a purity specification of ≥95% . In contrast, the non-stereospecified analog (CAS 1101179-68-3) may contain varying ratios of diastereomers, necessitating additional purification steps such as chiral chromatography or diastereomeric salt resolution before use in stereospecific synthesis . For researchers synthesizing perindoprilat analogs or other (2S,3aS,7aS)-octahydroindole-derived compounds, starting with the correct stereoisomer eliminates the need for post-synthetic separation of diastereomeric products, which typically results in yield losses of 50% or more when starting from a racemic or mixed intermediate.

Enantiopure Building Block Diastereomer Separation Reproducible Synthesis

Optimal Research and Industrial Application Scenarios for (2S,3aS,7aS)-1-(Naphthalene-2-Carbonyl)-Octahydro-1H-Indole-2-Carboxylic Acid


Synthesis of Perindoprilat Analogs with Modified N-Acyl Substituents for ACE Inhibitor SAR Studies

The target compound provides a direct entry point for synthesizing novel ACE inhibitors that retain the clinically validated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid scaffold while varying the N-acyl group. By starting with CAS 2173637-80-2, researchers can perform deprotection or functional group interconversion to introduce alternative N-substituents, enabling systematic SAR exploration without the need for chiral separation of the core scaffold. The Blankley et al. study demonstrated that octahydroindole-2-carboxylic acid-based ACE inhibitors are equipotent to captopril and enalapril [1], and the defined stereochemistry of the target compound ensures that any observed changes in potency result from N-substituent variation rather than stereochemical heterogeneity.

Peptide Mimetic Design Incorporating Conformationally Constrained Bicyclic Amino Acids

The octahydroindole-2-carboxylic acid scaffold is a privileged proline surrogate in peptide chemistry, imparting conformational constraint that can enhance metabolic stability and receptor selectivity [1]. The target compound, with its naphthoyl-protected nitrogen and free carboxylic acid, can be directly incorporated into solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling. The naphthoyl group serves both as a protecting group and as a lipophilic anchor that may improve membrane permeability of peptide-based therapeutics, a key limitation in peptide drug development [2].

Chiral Building Block for Asymmetric Synthesis of Polycyclic Alkaloid Scaffolds

The (2S,3aS,7aS) stereochemistry of the target compound matches the absolute configuration found in several natural product families. The free carboxylic acid provides a versatile handle for further functionalization (reduction to alcohol, conversion to Weinreb amide, Curtius rearrangement to amine), while the naphthoyl group can serve as a UV-active chromophore facilitating HPLC monitoring of reaction progress. This combination of features makes CAS 2173637-80-2 a practical intermediate for stereoselective total synthesis campaigns [1].

CYP450 Enzyme Interaction Probe: Naphthalene-Containing Ligand for Metabolic Stability Screening

The naphthalene moiety in the target compound is a known structural determinant for CYP450 binding [1]. Researchers investigating CYP3A4 or CYP1A inhibition can use CAS 2173637-80-2 as a scaffold for developing fluorescent or covalent probes, leveraging the naphthalene-2-carbonyl group for both binding affinity and spectroscopic detection. The defined stereochemistry ensures consistent binding orientation in enzyme active sites, which is essential for reproducible biochemical assay results.

Quote Request

Request a Quote for (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.